molecular formula C27H32N2O7 B266648 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266648
M. Wt: 496.6 g/mol
InChI Key: BPTIFTFNBWTFCS-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a synthetic compound that has been studied for its potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in neuronal cell death. Specifically, this compound binds to the ATP-binding site of JNK and prevents its phosphorylation, thereby inhibiting downstream signaling events that lead to neuronal cell death. In addition, this compound has been shown to promote the survival and regeneration of neurons by activating the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra of animal models of Parkinson's disease, to improve cognitive function in animal models of Alzheimer's disease, and to reduce the accumulation of mutant huntingtin protein in animal models of Huntington's disease. This compound has also been shown to promote the survival and regeneration of neurons in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its well-characterized mechanism of action and neuroprotective effects, which make it a useful tool for studying the pathogenesis of neurodegenerative diseases and for developing new therapeutic strategies. However, one limitation of using this compound is its relatively low potency and selectivity for JNK inhibition, which may limit its effectiveness in treating neurodegenerative diseases in humans.

Future Directions

There are several future directions for research on 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications in treating neurodegenerative diseases. One direction is to optimize the synthesis method to improve the yield and purity of the compound, and to develop more potent and selective JNK inhibitors for clinical use. Another direction is to further elucidate the mechanism of action of this compound and its effects on neuronal survival and regeneration, and to identify new targets for therapeutic intervention in neurodegenerative diseases. Finally, future research could focus on developing new animal models of neurodegenerative diseases that more closely mimic the human pathology, and on testing the efficacy of this compound and other JNK inhibitors in these models.

Synthesis Methods

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde with ethyl 4-bromobenzoate to form an intermediate, which is then reacted with morpholine and hydroxylamine to produce the final product. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. This compound has also been studied for its potential to promote neuronal survival and regeneration, and to improve cognitive function in animal models of neurodegenerative diseases.

properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-[2-(2,5-dimethoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-ethoxyphenyl)methanolate

InChI

InChI=1S/C27H32N2O7/c1-4-36-19-7-5-18(6-8-19)25(30)23-24(21-17-20(33-2)9-10-22(21)34-3)29(27(32)26(23)31)12-11-28-13-15-35-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+

InChI Key

BPTIFTFNBWTFCS-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=CC(=C4)OC)OC)/[O-]

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C=CC(=C4)OC)OC)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=CC(=C4)OC)OC)[O-]

Origin of Product

United States

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